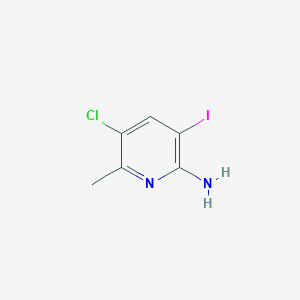

5-Chloro-3-iodo-6-methylpyridin-2-amine

描述

Significance of the Pyridine (B92270) Core as a Versatile Heterocyclic Scaffold in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal and organic chemistry. researchgate.netrsc.org As an isostere of benzene, it possesses unique electronic properties due to the nitrogen atom, which imparts polarity and the ability to act as a hydrogen bond acceptor. nih.gov This nitrogen atom can significantly influence a molecule's interaction with biological targets, such as enzymes and receptors, enhancing binding affinity and pharmacokinetic properties. nih.gov

The pyridine scaffold is a "privileged" structure, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. This versatility has led to its incorporation into a vast number of pharmaceutical compounds and agrochemicals. rsc.orgnih.gov In fact, the pyridine nucleus is a core component in over 7,000 existing drug molecules, highlighting its immense importance in drug discovery. rsc.orgnih.gov Pyridine-based drugs have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The structural and electronic nature of the pyridine ring can improve metabolic stability, permeability, and potency of drug candidates. nih.gov

Overview of Functionalized Pyridin-2-amines as Privileged Synthetic Intermediates

Within the broad class of pyridine derivatives, functionalized pyridin-2-amines are particularly valuable as synthetic intermediates. The amino group at the 2-position of the pyridine ring provides a reactive handle for a variety of chemical transformations. This allows for the construction of more complex molecular architectures, including fused heterocyclic systems like imidazo[1,2-a]pyridines, which are known for their diverse pharmacological activities. researchgate.net

The synthesis of functionalized 2-aminopyridines can be achieved through various methods, such as domino reactions, which allow for the efficient construction of these molecules from simpler starting materials. nih.gov These intermediates are crucial building blocks in the development of novel compounds for various applications, from pharmaceuticals to materials science. chemimpex.com The strategic placement of different functional groups on the pyridine ring allows chemists to fine-tune the steric and electronic properties of the final products, enabling the exploration of structure-activity relationships (SAR) in drug design. researchgate.net

Contextualization of 5-Chloro-3-iodo-6-methylpyridin-2-amine within the Landscape of Halogenated and Alkylated Aminopyridines

The compound this compound belongs to a specific subclass of functionalized pyridines that are substituted with both halogen atoms and an alkyl group. The presence and position of these substituents are critical to its chemical reactivity and its potential as a synthetic precursor.

Halogenation (the introduction of halogen atoms like chlorine and iodine) is a powerful tool in medicinal chemistry. acs.orgnih.gov Halogens can modulate a molecule's lipophilicity, which affects its ability to cross biological membranes. nih.gov Furthermore, they can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets, thereby improving drug efficacy. acs.orgnih.gov The increasing use of halogenated compounds in clinical trials underscores their importance in modern drug development. acs.org

Alkylation (the introduction of alkyl groups like the methyl group) also plays a significant role. Alkyl groups can influence the molecule's conformation and provide steric bulk, which can affect its interaction with enzymes or receptors. nih.govnumberanalytics.com

The specific arrangement of a chloro, iodo, methyl, and amino group on the pyridine scaffold, as seen in this compound, creates a highly versatile and reactive intermediate. The iodine atom at the 3-position is a particularly useful functional group for cross-coupling reactions (like Suzuki or Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine atom at the 5-position and the methyl group at the 6-position further modulate the electronic properties and steric environment of the ring, influencing the reactivity of the amino group and the sites for further functionalization. This unique combination makes this compound a valuable building block for creating complex, highly substituted pyridine derivatives for use in the synthesis of novel bioactive molecules. chemimpex.comnih.gov

Synthetic Methodologies for this compound and Cognate Functionalized Pyridin-2-amines

The synthesis of highly substituted pyridines, such as this compound, is a significant focus in medicinal and materials chemistry. The precise installation of various functional groups onto the pyridine core requires a diverse array of synthetic strategies. These methodologies range from direct functionalization of the pyridine ring to the construction of the ring from acyclic precursors, often employing transition metal catalysis to achieve the desired connectivity.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-3-iodo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISJLHCJIFQNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589869 | |

| Record name | 5-Chloro-3-iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952917-46-3 | |

| Record name | 5-Chloro-3-iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 5 Chloro 3 Iodo 6 Methylpyridin 2 Amine

Reactivity Profiles of the Pyridin-2-amine Moiety

The 2-aminopyridine (B139424) core is a versatile pharmacophore and a crucial building block in organic synthesis. Its reactivity is characterized by the nucleophilic nature of the exocyclic amino group and the ability of the ring nitrogen to participate in cyclization reactions.

The exocyclic amino group in 2-aminopyridine derivatives exhibits significant nucleophilic character. This allows it to readily participate in condensation reactions with carbonyl compounds, a fundamental transformation in the synthesis of various heterocyclic systems. For instance, the reaction with α-haloketones is a classic method for constructing fused heterocycles. amazonaws.com

The nucleophilicity of the amino group is, however, modulated by the electronic effects of other substituents on the pyridine (B92270) ring. In 5-Chloro-3-iodo-6-methylpyridin-2-amine, the electron-withdrawing nature of the chlorine and iodine atoms decreases the electron density on the ring and, consequently, reduces the basicity and nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine. Conversely, the methyl group at the 6-position has a slight electron-donating effect. Despite the deactivating influence of the halogens, the amino group retains sufficient nucleophilicity to engage in various addition and condensation reactions, which are often the initial steps in more complex transformations. amazonaws.com For example, multicomponent reactions involving 2-aminopyridines, aldehydes, and isonitriles or alkynes rely on the initial nucleophilic attack of the amino group. bio-conferences.orgresearchgate.net

Cyclization reactions involving the 2-aminopyridine scaffold are pivotal for the construction of nitrogen-containing fused bicyclic systems, which are prevalent in medicinal chemistry. These reactions can proceed through either intramolecular or intermolecular pathways, often initiated by the reaction of the amino group or the pyridine ring nitrogen.

The synthesis of imidazo[1,2-a]pyridines is one of the most important applications of 2-aminopyridine derivatives. The classical Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone, is a widely used method. bio-conferences.org The mechanism typically involves the initial SN2 reaction where the endocyclic pyridine nitrogen acts as a nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular condensation involving the exocyclic amino group and the ketone's carbonyl carbon, culminating in dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. amazonaws.com

Various catalytic systems and reaction conditions have been developed to improve the efficiency and scope of this transformation. These include catalyst- and solvent-free conditions at elevated temperatures, the use of neutral alumina (B75360) as a catalyst at room temperature, and copper-catalyzed multicomponent reactions. amazonaws.combio-conferences.org For instance, a one-pot, three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper, provides a direct route to substituted imidazo[1,2-a]pyridines. researchgate.net The presence of substituents on the 2-aminopyridine ring influences the reaction rate; electron-withdrawing groups like chloro tend to slow down the reaction due to reduced nucleophilicity. amazonaws.com

The table below summarizes various methods for the synthesis of Imidazo[1,2-a]pyridines from 2-aminopyridines.

Table 1: Synthetic Routes to Imidazo[1,2-a]pyridines| Reactants | Catalyst/Conditions | Key Features | Citations |

|---|---|---|---|

| 2-Aminopyridine, α-Haloketone | Catalyst- and solvent-free, 60°C | Highly efficient, facile method. | amazonaws.com |

| 2-Aminopyridine, Aldehyde, Alkyne | Copper(I) iodide, NaHSO₄•SiO₂ | One-pot, three-component reaction with high to excellent yields. | organic-chemistry.org |

| 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | Three-component Groebke–Blackburn–Bienaymé reaction. | bio-conferences.orgacs.org |

| 2-Aminopyridine, Nitroolefin | Copper-catalyzed, air as oxidant | Environmentally friendly synthesis. | organic-chemistry.org |

Intramolecular and Intermolecular Cyclization Reactions

Mechanistic Considerations of Cycloaddition and Annulation Pathways

Beyond simple condensation, the formation of fused pyridine systems can be achieved through cycloaddition and annulation reactions. These pathways offer alternative strategies for ring construction. Inverse electron-demand Diels-Alder reactions are particularly successful for synthesizing pyridines. acsgcipr.org In these reactions, an electron-poor diene system, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org

Another powerful method is the [2+2+2] cycloaddition, which typically involves the transition-metal-catalyzed reaction of alkynes and nitriles to construct the pyridine ring. researchgate.net While this method builds the pyridine ring itself rather than starting from a pre-formed one, related annulation strategies can be applied to existing heterocycles.

For the formation of imidazo[1,2-a]pyridines from 2-aminopyridines, the mechanism is generally considered a condensation-cyclization rather than a formal cycloaddition. The process is initiated by the alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminopyridine with a suitable substrate like an α-haloketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl, leading to a cyclized intermediate that then dehydrates to form the final aromatic product. amazonaws.comacs.org This sequence highlights a regioselective process where the two nitrogen atoms of the 2-aminopyridine moiety play distinct roles.

Chemical Transformations Involving Halogen Substituents (Chlorine and Iodine) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated, electron-deficient heterocycles like pyridine. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to occur.

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. Halogens at the C2 (ortho) and C4 (para) positions are significantly activated towards substitution because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comuci.edu

In the case of this compound, the situation is more complex:

C5-Chloro: The chlorine atom is at the C5 position, which is meta to the ring nitrogen. This position is generally considered deactivated for SNAr because the nitrogen cannot directly stabilize the intermediate via resonance. uci.edu

C3-Iodo: Similarly, the iodine atom at the C3 position is also meta to the ring nitrogen and is not in a classically activated position.

Electronic Effects: The pyridine ring is inherently π-deficient, which favors nucleophilic attack compared to benzene. youtube.com The electron-donating amino (at C2) and methyl (at C6) groups counteract this deficiency, making the ring less electrophilic and thus less reactive towards SNAr. Conversely, the electron-withdrawing halogens themselves increase the ring's electrophilicity. nih.gov

Given these factors, direct SNAr reactions on the C-Cl or C-I bonds of this compound would be expected to be challenging under standard conditions. For substitution to occur, very strong nucleophiles or harsh reaction conditions might be necessary. youtube.com The typical leaving group order in SNAr reactions is F > Cl ≈ Br > I, which suggests that the C-Cl bond might be slightly more reactive than the C-I bond, assuming an SNAr pathway. researchgate.net However, without direct activation from the ring nitrogen, these positions are more likely to undergo functionalization via other pathways, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are outside the scope of this section.

Table 2: Factors Influencing SNAr Reactivity on Halopyridines

| Factor | Influence on Reactivity | Rationale | Citations |

|---|---|---|---|

| Position of Halogen | 2- (ortho) & 4- (para) positions are highly activated. 3- & 5- (meta) positions are generally unactivated. | The ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate via resonance for ortho and para positions. | youtube.comuci.edu |

| Ring Substituents | Electron-withdrawing groups (e.g., -NO₂) activate the ring. Electron-donating groups (e.g., -NH₂, -CH₃) deactivate the ring. | EWGs stabilize the anionic intermediate; EDGs destabilize it. | libretexts.orgnih.gov |

| Nature of Halogen | Typical leaving group ability: F > Cl ≈ Br > I. | The rate-determining step is usually the attack of the nucleophile, where the high electronegativity of fluorine enhances the carbon's electrophilicity. | researchgate.net |

| Nucleophile Strength | Stronger nucleophiles react faster. | The reaction requires a potent nucleophile to attack the electron-rich aromatic ring. | libretexts.org |

Directed Metalation Strategies and Subsequent Electrophilic Quenching

While direct metalation of this compound is not extensively documented in publicly available literature, the principles of directed ortho-metalation (DoM) are well-established for substituted pyridines. The amino group at the C2 position can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position. However, the presence of an iodo group at this position complicates this approach, as halogen-metal exchange would be a competing and likely favored pathway, especially with organolithium reagents.

A more plausible strategy would involve deprotonation at the C4 position, directed by the amino group and potentially influenced by the other substituents. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is a common practice to achieve regioselective lithiation of pyridines while avoiding nucleophilic addition to the ring. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups at the C4 position.

Table 1: Potential Electrophilic Quenching Agents for a Lithiated Pyridine Intermediate

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., CH₃CHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Chlorotrimethylsilane ((CH₃)₃SiCl) | Trimethylsilyl |

Exploiting Halogens in Palladium-Catalyzed Derivatization

The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a cornerstone of the synthetic utility of this compound in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond. This reactivity difference (I > Br > Cl) allows for selective functionalization at the C3 position while leaving the C5 chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, a selective Suzuki-Miyaura coupling can be achieved at the C3 position by reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The chloro group at C5 remains largely unreacted under these conditions, offering a handle for a second, different coupling reaction if desired. For instance, a subsequent Suzuki-Miyaura coupling at the C5 position would require more forcing reaction conditions. A related compound, 5-bromo-2-methylpyridin-3-amine, has been shown to undergo efficient Suzuki cross-coupling reactions with various arylboronic acids. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction allows for the selective formation of a carbon-carbon bond between the C3 iodo-substituted carbon and a terminal alkyne. libretexts.orgwisc.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwisc.edu The greater reactivity of the C-I bond ensures that the coupling occurs preferentially at the C3 position.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Position of Functionalization |

| Suzuki-Miyaura | Arylboronic acid | C3 |

| Sonogashira | Terminal alkyne | C3 |

Reactivity of the Methyl Group at Position 6

Functionalization at the Benzylic Position

The methyl group attached to the pyridine ring exhibits reactivity at the benzylic position, analogous to toluene (B28343), although influenced by the electronic nature of the heterocyclic ring. This position can be functionalized through various methods:

Radical Halogenation: Under free-radical conditions, for instance using N-bromosuccinimide (NBS) with a radical initiator, the benzylic hydrogens can be substituted with a halogen, typically bromine. This would yield 2-amino-5-chloro-6-(bromomethyl)-3-iodopyridine, a versatile intermediate for further nucleophilic substitutions.

Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid. However, this often requires harsh conditions that might not be compatible with the other functional groups on the ring. Milder oxidation methods could potentially yield the corresponding aldehyde.

Deprotonation: The benzylic protons can be abstracted by a strong base to form a carbanion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the benzylic position.

Steric and Electronic Influence on Pyridine Reactivity

The methyl group at C6 exerts both steric and electronic effects that modulate the reactivity of the entire molecule.

Steric Hindrance: The methyl group is positioned ortho to the nitrogen atom of the pyridine ring and to the C5 position. This steric bulk can hinder the approach of reagents to the nitrogen atom and the adjacent C5 position. For example, in reactions involving coordination to the pyridine nitrogen or nucleophilic substitution at C5, the methyl group can decrease the reaction rate or influence the regioselectivity.

Electronic Effects: The methyl group is an electron-donating group (EDG) through hyperconjugation and induction. This increases the electron density of the pyridine ring, which can affect its reactivity in several ways. For instance, it can enhance the nucleophilicity of the ring and influence the regioselectivity of electrophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient and less prone to such reactions. The electron-donating nature of the methyl group can also influence the basicity of the pyridine nitrogen.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy offers detailed information about the number, environment, and spatial relationships of hydrogen atoms within a molecule. For 5-Chloro-3-iodo-6-methylpyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the methyl group protons, and the amine protons.

The single aromatic proton on the pyridine (B92270) ring is anticipated to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing effects of the chloro and iodo substituents. The methyl group protons (-CH₃) will also likely appear as a singlet, typically in the upfield region of the spectrum. The amine group protons (-NH₂) may present as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.5 - 8.5 | Singlet | N/A |

| Methyl (CH₃) | 2.0 - 3.0 | Singlet | N/A |

| Amine (NH₂) | 4.0 - 6.0 (broad) | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative.

The carbon atom bearing the iodine (C-3) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbons attached to the more electronegative chlorine (C-5) and nitrogen atoms will be shifted downfield. The carbon of the methyl group will appear at a characteristic upfield chemical shift.

While direct ¹³C NMR data for the title compound is scarce, data for related compounds like 2-Amino-5-methylpyridine show carbon signals at specific chemical shifts that can be used for predictive purposes. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-NH₂) | 155 - 165 |

| C-3 (C-I) | 80 - 95 |

| C-4 | 140 - 150 |

| C-5 (C-Cl) | 115 - 125 |

| C-6 (C-CH₃) | 145 - 155 |

| Methyl (CH₃) | 15 - 25 |

Heteronuclear NMR techniques can be used to probe the environments of other NMR-active nuclei, such as halogens. While ¹⁹F NMR is specific to fluorinated compounds, the principles of heteronuclear NMR can be extended to other halogens like ³⁵Cl and ³⁷Cl, although their quadrupole moments often lead to very broad signals, making them difficult to observe with standard NMR instruments. The interaction of halogens on the chemical shifts of adjacent ¹H and ¹³C nuclei, as discussed above, is the more common way their presence is inferred in NMR spectroscopy. researchgate.net

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₆H₆ClIN₂), the calculated exact mass is 268.9268 g/mol . HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental formula. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Different ionization techniques can be employed in mass spectrometry, with Electrospray Ionization (ESI) and Electron Ionization (EI) being two of the most common.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺. This technique is less prone to fragmentation, making it ideal for confirming the molecular weight.

Electron Ionization (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodo and chloro substituents, as well as the methyl group. Analysis of the mass spectra of related compounds, such as 2-Amino-5-chloropyridine , can provide insight into the expected fragmentation patterns. nist.gov

Interactive Data Table: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 268.9268 | Molecular Ion |

| [M+H]⁺ | 269.9346 | Protonated Molecular Ion (ESI) |

| [M-I]⁺ | 141.0274 | Loss of Iodine |

| [M-Cl]⁺ | 233.9599 | Loss of Chlorine |

| [M-CH₃]⁺ | 253.9111 | Loss of Methyl Group |

LC-MS and GC-MS for Mixture Analysis and By-product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the analysis of reaction mixtures during the synthesis of this compound. They provide critical information on the presence of the desired product, unreacted starting materials, and the formation of any by-products.

In the synthesis of halogenated pyridines, by-products can arise from incomplete reactions or non-selective halogenation. For instance, during the iodination of a chlorinated pyridine precursor, it is possible to form di-iodinated species or have residual uniodinated starting material. LC-MS is particularly well-suited for monitoring the progress of such reactions in real-time. The technique separates the components of a crude reaction mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component, allowing for their identification. For this compound, the expected protonated molecule [M+H]⁺ would have a characteristic m/z value that can be precisely monitored.

GC-MS is another valuable tool, especially for analyzing volatile and thermally stable compounds. researchgate.net While derivatization might be necessary for less volatile compounds, GC-MS can offer high-resolution separation and detailed mass spectra. researchgate.net The fragmentation patterns observed in the mass spectrum can provide structural information, helping to distinguish between isomers that might have the same molecular weight. For example, in the analysis of substituted pyrazines and other volatile aromatic compounds, GC-MS and its more advanced version, GCxGC-TOFMS, have been shown to be effective in separating and identifying isomeric pairs. bldpharm.com

Table 1: Predicted m/z Values for this compound and Related Compounds in Mass Spectrometry

| Compound Name | Molecular Formula | Adduct | Predicted m/z |

| This compound | C₆H₆ClIN₂ | [M+H]⁺ | 268.93 |

| 5-Bromo-3-iodo-6-methylpyridin-2-amine | C₆H₆BrIN₂ | [M+H]⁺ | 312.88 |

| 5-Chloro-6-methylpyridin-3-amine | C₆H₇ClN₂ | [M+H]⁺ | 143.04 |

This table presents predicted mass-to-charge ratios for the protonated molecules, which are commonly observed in LC-MS analysis.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The primary amine (-NH₂) group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region, corresponding to the symmetric and asymmetric N-H stretching modes. nist.gov The C-H stretching vibrations of the methyl group and the aromatic pyridine ring would appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Expected Infrared Absorption Ranges for Key Functional Groups in this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-I | Stretch | 500 - 600 |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable for the successful synthesis of this compound, from monitoring the reaction to isolating the final product and assessing its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel) and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. chemicalbook.com

For the synthesis of substituted pyridines, various solvent systems can be employed. The choice of eluent depends on the polarity of the compounds to be separated. A common mobile phase for pyridine derivatives is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or ethanol. chemicalbook.com For instance, in the synthesis of multi-substituted pyridines, reaction completion was monitored by TLC, observing the formation of a fluorescent spot under UV light. chemicalbook.com The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and helps in its identification.

Column chromatography is the standard method for the purification of synthetic compounds on a larger scale. After a reaction is complete, the crude product mixture is often purified by passing it through a column packed with a stationary phase, most commonly silica gel. evitachem.com

In the synthesis of this compound, purification by column chromatography is crucial to remove unreacted starting materials and by-products, such as di-halogenated pyridines. A solvent system similar to that used for TLC is often employed, with the polarity of the eluent typically being adjusted to achieve optimal separation. For example, a mixture of ethyl acetate and hexane is a common choice for the purification of pyridine derivatives. A specific protocol for a related compound, 2-chloro-3-iodo-5-methylpyridine, utilized a mixture of ethyl acetate and cyclohexane (B81311) (2:8 v/v) for purification on a silica gel column. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified compound.

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Iodo 6 Methylpyridin 2 Amine

Density Functional Theory (DFT) Applications for Predicting Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and energetics of molecules. By calculating the electron density, DFT methods can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 5-Chloro-3-iodo-6-methylpyridin-2-amine. These geometric parameters are fundamental for understanding the molecule's stability and steric properties.

DFT calculations can also provide key energetic information. The total energy of the molecule, heats of formation, and strain energies can be computed. For instance, a typical DFT calculation would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). The resulting data would allow for a detailed comparison of the stability of different potential conformers or tautomers of the molecule.

Table 1: Predicted Geometric Parameters of this compound (Illustrative DFT Data)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | 1.74 Å |

| C-I Bond Length | 2.10 Å |

| C-N (ring) Bond Length | 1.34 Å |

| C-NH2 Bond Length | 1.38 Å |

| C-C-C Bond Angle | 118-121° |

Note: The data in this table is illustrative and based on typical values for similar halogenated pyridines, as specific computational studies on this compound are not publicly available.

Prediction of Reactivity and Regioselectivity using Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the reactivity and regioselectivity of this compound. These descriptors provide a quantitative measure of various electronic properties that govern how the molecule interacts with other chemical species.

The Molecular Electrostatic Potential (ESP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the ESP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating these as sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected near the hydrogen atoms of the amino group and potentially around the halogen atoms due to sigma-hole effects, particularly for iodine. This analysis is crucial for predicting how the molecule will interact with electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, suggesting that these are the most nucleophilic parts of the molecule. The LUMO is likely distributed over the pyridine ring and the carbon-halogen bonds, indicating that these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a large HOMO-LUMO gap implies high stability and low reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Note: These energy values are illustrative and representative of what might be expected for a molecule with this structure based on similar compounds.

Transition State Analysis for Elucidating Reaction Mechanisms

To understand the mechanism of a chemical reaction involving this compound, it is essential to identify the transition states connecting reactants to products. DFT calculations are used to locate and characterize the geometry and energy of these transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes during the reaction.

For example, in a hypothetical nucleophilic aromatic substitution reaction, computational chemists would model the approach of the nucleophile to the pyridine ring, calculate the structure of the Meisenheimer intermediate, and then locate the transition states for its formation and decomposition. The energy barrier associated with the highest-energy transition state determines the rate of the reaction. The presence of an imaginary frequency in the vibrational analysis confirms that the calculated structure is indeed a true transition state.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape.

MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a solvent or in the solid state) and the dynamics of intermolecular interactions, such as hydrogen bonding. For instance, a simulation could show how the amino group of one molecule forms hydrogen bonds with the nitrogen atom or halogen atoms of neighboring molecules. This information is crucial for understanding the macroscopic properties of the compound, such as its crystal packing and solubility. The analysis of the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's conformation.

Applications of 5 Chloro 3 Iodo 6 Methylpyridin 2 Amine As a Versatile Synthetic Building Block

Role in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

The structure of 5-Chloro-3-iodo-6-methylpyridin-2-amine is foundational for the synthesis of various heterocyclic compounds that are of significant interest in medicinal chemistry. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore, and the additional halogen substituents provide handles for elaborate molecular construction, leading to compounds with potential therapeutic value. evitachem.comnih.gov

Imidazo[1,2-a]pyridines are a prominent class of fused nitrogen-bridged heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their broad spectrum of biological activities. nih.govrsc.orgacs.org This core structure is present in several marketed drugs, including the anxiolytic alpidem (B1665719) and the hypnotic zolpidem. nih.govacs.org The synthesis of the imidazo[1,2-a]pyridine (B132010) system most commonly involves the condensation of a 2-aminopyridine derivative with various carbonyl compounds, alkenes, or other reagents. acs.org

As a substituted 2-aminopyridine, this compound is a prime candidate to serve as a precursor for constructing highly substituted imidazo[1,2-a]pyridine frameworks. Synthetic strategies such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction provide an efficient route to these structures from 2-aminopyridines. mdpi.comnih.gov The chloro and iodo groups on the starting pyridine (B92270) ring would be carried into the final imidazo[1,2-a]pyridine product, offering sites for further functionalization to modulate the biological activity of the resulting molecule. These halogenated imidazo[1,2-a]pyridines are investigated for a range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. nih.gov

Table 1: Examples of Drugs Containing the Imidazo[1,2-a]pyridine Scaffold

| Drug Name | Therapeutic Use |

| Alpidem | Anxiolytic (Anxiety treatment) |

| Zolpidem | Hypnotic (Insomnia treatment) |

| Minodronic acid | Antiosteoporosis |

| Miroprofen | Analgesic |

| Saripidem | Anxiolytic |

| Olprinone | Cardiotonic |

| This table showcases representative drugs built upon the imidazo[1,2-a]pyridine core, a structure accessible from 2-aminopyridine precursors like this compound. nih.gov |

The utility of this compound extends beyond a single heterocyclic system, serving as a versatile intermediate in the broader field of drug discovery. evitachem.com Its structural motifs are found in molecules investigated for potential antimicrobial and anticancer properties. evitachem.com The halogen substituents can enhance binding affinity to biological targets like enzymes or receptors and can modify the pharmacokinetic properties of a potential drug. evitachem.com For instance, piperidine-containing compounds, which can be synthesized from pyridine precursors, have demonstrated therapeutic efficacy against a range of diseases, including cancer. nih.gov The strategic placement of chloro and methyl groups on the pyridine ring is a feature seen in various biologically active compounds. nih.govpharmaffiliates.com

Research has focused on synthesizing complex molecules where the pyridine ring acts as a central scaffold. The reactivity of the iodo group, for example, allows for Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, linking the pyridine core to other aromatic systems, a common strategy in modern medicinal chemistry. evitachem.com

Utility in the Chemical Synthesis of Agrochemicals and Crop Protection Agents

In the agrochemical sector, halogenated pyridine derivatives are critical intermediates for producing high-efficacy, low-toxicity crop protection agents. chemicalbook.comagropages.com The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of active ingredients in various agrochemicals. evitachem.comchemimpex.com

Methylpyridine derivatives are extensively used to create the fourth generation of advanced pesticides, many of which are fluorine-containing pyridine products. agropages.com The synthesis often starts with chlorinated methylpyridines. For example, 3-methylpyridine (B133936) can be chlorinated to produce intermediates like 2-chloro-5-methylpyridine, which is a precursor for the insecticides imidacloprid (B1192907) and acetamiprid. agropages.com

The compound this compound provides a foundational structure that can be elaborated into complex agrochemicals. evitachem.comchemicalbook.com The amine and halogen groups allow for chemical modifications designed to interact with specific biological pathways in weeds, fungi, or insect pests, leading to potent and selective activity. chemicalbook.com This specificity is crucial for developing products that are effective while minimizing environmental impact. chemicalbook.com The presence of a chlorine atom is a common feature in many commercial pesticides, and the additional reactive sites on this molecule enhance its utility in creating novel crop protection solutions. agropages.com

Table 2: Key Methylpyridine Intermediates in Agrochemicals

| Intermediate | Precursor | Resulting Pesticide Class/Example |

| 2-chloro-5-chloromethylpyridine (CCMP) | 3-methylpyridine | Insecticides (Imidacloprid, Acetamiprid) |

| 2-chloro-6-trichloromethyl pyridine (CTC) | 2-methylpyridine | Insecticides (Chlorfenapyr), Nitrogen fertilizer synergists |

| 2-chloro-3-trifluoromethyl pyridine | 3-methylpyridine | Herbicides (Flazasulfuron) |

| This table illustrates how substituted methylpyridines, related to this compound, are crucial for producing major agrochemicals. agropages.com |

Contribution to the Synthesis of Advanced Materials and Functional Molecules

Beyond the life sciences, the unique chemical properties of halogenated pyridines are leveraged in the field of materials science. These compounds can serve as building blocks for creating novel materials with specialized functions. chemicalbook.com

The compound this compound and its structural analogs are valuable in the synthesis of advanced materials, including polymers and molecules for organic electronics. chemimpex.comchemicalbook.com The incorporation of such pyridine units into polymer chains can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electrical or optical characteristics. chemicalbook.com

The reactivity of the iodo and chloro groups allows the molecule to be integrated into larger molecular systems through various polymerization and cross-coupling reactions. This makes it a candidate for developing novel materials with tailored electronic or optical properties, potentially for use in coatings, specialized plastics, or components for electronic devices. chemimpex.com

Precursor for Ligands in Organometallic Chemistry

The utility of this compound as a precursor for organometallic ligands stems from its capacity to undergo a range of synthetic transformations to create multidentate and electronically-tuned molecules. These ligands, upon coordination with transition metals, form complexes with applications in catalysis and materials science.

The primary amino group at the 2-position and the pyridine nitrogen provide two potential coordination sites, forming the basis for bidentate chelation. Further functionalization, typically via palladium-catalyzed cross-coupling reactions at the iodo and chloro positions, allows for the introduction of additional donor groups, leading to the formation of tridentate or even more complex ligand systems.

Common strategies for ligand synthesis from this precursor include:

Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling the iodo or chloro substituents with aryl or vinyl boronic acids or esters. This method is particularly useful for synthesizing bipyridine-type ligands, where another pyridine ring is introduced. hud.ac.uk The resulting substituted bipyridines are a cornerstone of coordination chemistry, known for their ability to form stable complexes with a wide array of transition metals. acs.org

Sonogashira Coupling: The reaction of the iodo group with terminal alkynes, catalyzed by palladium and copper complexes, introduces alkynyl moieties. These can serve as rigid linkers to other coordinating groups or be further transformed, offering a pathway to ligands with specific spatial arrangements.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of secondary or tertiary amine functionalities at the halogenated positions. This is a powerful method for creating aminopyridine-based ligands with varied steric and electronic properties.

Stille and Negishi Couplings: These cross-coupling reactions provide alternative routes for carbon-carbon bond formation, expanding the diversity of substituents that can be introduced onto the pyridine core. acs.org

The resulting functionalized aminopyridine ligands can coordinate to a variety of metal centers, including but not limited to palladium, copper, nickel, ruthenium, and rhodium. The electronic nature of the substituents on the pyridine ring directly influences the electron density at the metal center, which in turn affects the catalytic activity of the resulting organometallic complex. For instance, electron-donating groups can enhance the catalytic activity of a metal center in certain reactions, while electron-withdrawing groups can modulate its selectivity.

Table 1: Research Findings on Ligand Synthesis from Substituted Pyridines

| Precursor Type | Reaction Type | Resulting Ligand Type | Metal Complex Application |

| Halopyridine | Suzuki-Miyaura Coupling | Bipyridine | Catalysis, Photosensitizers |

| Halopyridine | Stille Coupling | Functionalized Bipyridines & Terpyridines | Supramolecular Chemistry |

| 2-Aminopyridine | Palladium-catalyzed C-N Coupling | Bidentate N-Heterocyclic Carbene (NHC) Ligands | Catalysis |

| Aminopyridine | Coordination with Metal Salts | Aminopyridine Complexes | Catalysis, Biological Activity |

The synthesis of ligands from this compound allows for the fine-tuning of the ligand's properties to meet the specific demands of a particular catalytic process or material application. The ability to systematically modify the ligand framework makes this compound a valuable tool for researchers in the field of organometallic chemistry.

Challenges and Future Perspectives in the Synthesis and Application of Highly Functionalized Pyridin 2 Amines

Addressing Regioselectivity and Chemoselectivity Challenges in Multi-substituted Pyridine (B92270) Synthesis

The synthesis of polysubstituted pyridines, such as 5-Chloro-3-iodo-6-methylpyridin-2-amine, is fundamentally a problem of controlling selectivity. The inherent electronic properties of the pyridine ring, which is electron-deficient, complicates direct functionalization, often leading to mixtures of isomers. rsc.orgacs.org Achieving a specific substitution pattern with four different groups requires a highly controlled and sophisticated synthetic strategy.

Regioselectivity: The primary challenge is installing each substituent at the correct position. Direct C-H functionalization of an unsubstituted or monosubstituted pyridine often favors the C2, C4, or C6 positions, making the introduction of a group at C3 or C5, like the iodo and chloro atoms in the target molecule, particularly difficult. researchgate.netchemrxiv.org Strategies to overcome this include:

Directed Metalation: Pre-installing a directing group can guide metallating agents to specific C-H bonds, allowing for subsequent functionalization. snnu.edu.cn However, this often requires additional steps for installing and removing the directing group. snnu.edu.cn

Temporary Dearomatization: Recent methods involve the temporary dearomatization of the pyridine ring to form more reactive electron-rich intermediates like enamines or dienamines. snnu.edu.cn These intermediates can react with electrophiles at positions that are otherwise unreactive before being rearomatized. snnu.edu.cn For instance, Zincke imine intermediates, formed by ring-opening a pyridine, undergo highly regioselective halogenation reactions under mild conditions, providing a route to 3-halopyridines. chemrxiv.org

Building Block Approaches: Constructing the ring from acyclic precursors is a common alternative to functionalizing a pre-existing pyridine. However, classical methods like the Hantzsch synthesis can be limited in scope and require harsh conditions. nih.gov

Chemoselectivity: When multiple reactive sites are present, as in a dihalopyridine intermediate, selective reaction at one site over another is crucial. In the context of synthesizing the target compound, a precursor might contain both a chloro and an iodo group. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be tuned to exploit the different reactivities of various leaving groups. nih.gov The general order of reactivity is I > Br > OTf > Cl, allowing for the stepwise and controlled installation of substituents. nih.gov More recently, heteroaryl fluorosulfates have been shown to have a unique reactivity profile (-Br > -OSO₂F > -Cl), providing a distinct chemoselective window for constructing polysubstituted pyridines. nih.gov

Development of Greener and More Sustainable Synthetic Protocols for Industrial Relevance

The industrial production of complex molecules like functionalized pyridines necessitates synthetic routes that are not only efficient but also environmentally benign and economically viable. google.com Traditional multi-step syntheses often suffer from low atom economy, reliance on hazardous reagents and solvents, and the generation of significant waste. The field is rapidly moving towards more sustainable practices, a key consideration for the large-scale synthesis of pyridin-2-amine derivatives. citedrive.comnih.gov

Key green strategies applicable to this class of compounds include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing intermediate purification steps and solvent usage. researchgate.net While MCRs are a powerful tool, they can sometimes require harsh conditions, though research into milder catalyzed versions is ongoing. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is recognized as a green chemistry tool that can dramatically shorten reaction times and improve yields compared to conventional heating. nih.gov

Visible-Light Photocatalysis: This approach uses light as a traceless reagent to drive chemical transformations under mild conditions, often eliminating the need for expensive or toxic metal catalysts. acs.org A one-pot visible-light-mediated reaction was recently developed for synthesizing triazolopyridine derivatives, showcasing a green strategy that avoids hazardous solvents. acs.org

Sustainable Catalysts and Solvents: There is a strong emphasis on replacing heavy metal catalysts with more abundant and less toxic alternatives, such as iron. rsc.org Furthermore, the use of environmentally friendly solvents, or conducting reactions under solvent-free conditions, is a major goal. researchgate.net For industrial relevance, processes that allow for the recovery and reuse of solvents and catalysts are critical. google.com

| Green Synthesis Technique | Description | Advantages | Source |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form the product. | High atom economy, reduced waste, operational simplicity. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Shorter reaction times, improved yields, higher purity. | nih.gov |

| Visible-Light Photocatalysis | Uses light to initiate chemical reactions via a photocatalyst. | Mild reaction conditions, avoids harsh reagents, uses a sustainable energy source. | acs.org |

| Catalysis with Earth-Abundant Metals | Employs catalysts based on common metals like iron instead of precious metals. | Lower cost, reduced toxicity, increased sustainability. | rsc.org |

| Solvent-Free or Green Solvent Reactions | Reactions are conducted without a solvent or in environmentally benign solvents (e.g., water, ethanol). | Reduced solvent waste, lower environmental impact, improved safety. | nih.govresearchgate.net |

Innovative Strategies for Late-Stage Functionalization of Complex Pyridine Derivatives

Late-stage functionalization (LSF) is a powerful strategy, particularly in medicinal chemistry, that involves introducing functional groups into a complex molecule at the end of a synthetic sequence. nih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, accelerating the study of structure-activity relationships (SAR). nih.gov For a molecule like this compound, LSF could offer a more convergent and flexible synthesis.

Instead of building the ring with all substituents in place, one could envision starting with a simpler core, such as 2-amino-6-methylpyridine, and then installing the halogen atoms. The primary challenge remains controlling the position of this functionalization. Key innovative LSF strategies include:

C-H Activation: Direct functionalization of C-H bonds is the most atom-economical approach. While the electron-deficient nature of pyridine makes this difficult, significant progress has been made. rsc.org Activating the pyridine nitrogen with a removable group can alter the ring's reactivity and direct functionalization to specific sites. nih.gov For example, forming N-alkoxy pyridinium (B92312) salts can enable regioselective radical additions at the C2 or C4 positions. nih.gov Recently, pH-dependent reactivity of oxazino pyridine intermediates has been shown to allow for site-switchable meta- or para-C-H functionalization under mild, catalyst-free conditions. acs.orgnih.gov

Photoredox Catalysis: This method can generate highly reactive radical intermediates under mild conditions, enabling functionalizations that are not possible with traditional methods. acs.org By generating pyridinyl radicals from pyridinium ions, this strategy offers positional selectivity that differs from classical Minisci reactions. acs.org

These LSF approaches are crucial for exploring the chemical space around a core structure like a pyridin-2-amine, allowing chemists to fine-tune its properties for specific applications.

Prospects for Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

While highly functionalized pyridin-2-amines are often pursued as pharmaceutical intermediates, their potential extends into other scientific disciplines. evitachem.com The unique electronic and steric properties imparted by the specific substitution pattern in this compound make it and related compounds attractive targets for interdisciplinary research.

Materials Science: Pyridine-based compounds are integral to the development of functional organic materials. nih.gov The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro, iodo) groups can create a significant molecular dipole moment and tune the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This makes such molecules candidates for use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as sensors. The ability of the pyridine nitrogen to coordinate with metals also allows for the construction of surface-confined metal-organic networks and functional polymers. nih.gov

Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. acs.orgnih.gov The electronic properties of the ligand can be finely tuned by its substituents, which in turn modulates the properties and reactivity of the resulting metal complex. nih.govrsc.org A molecule like this compound could serve as a mono- or bidentate ligand. The halogens offer sites for further modification, potentially allowing the ligand to be anchored to a solid support for creating recyclable heterogeneous catalysts. The interplay of its substituents could influence the redox potential and stability of a coordinated metal center, making it a valuable scaffold for developing novel catalysts. rsc.org

The future development of complex pyridin-2-amines will likely be driven by a synergy between synthetic innovation and the exploration of their utility in these expanding, interdisciplinary fields.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-amino-6-methylpyridine |

| This compound |

| 5-nitro-2-acetylamidopyridine |

| 5-nitro-2-aminopyridine |

| Benzene |

| Diclofenac |

| Ethanol |

| Ethyl N-phenylcarbamate |

| Iron(III) chloride (FeCl₃) |

| N-bromosuccinimide (NBS) |

| Palladium |

| Pyridine |

| Sodium nitrite |

| Trifluoromethanesulfonic anhydride |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 5-Chloro-3-iodo-6-methylpyridin-2-amine?

- Methodology :

- Stepwise halogenation : Begin with a pyridine precursor (e.g., 6-methylpyridin-2-amine) and sequentially introduce chlorine and iodine via electrophilic substitution. For iodination, use iodine monochloride (ICl) in acetic acid at 60–80°C, followed by chlorination with POCl₃ or SOCl₂ under reflux .

- Catalytic cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to install substituents. For example, use 3-iodo intermediates and coupling partners for regioselective functionalization .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization (dichloromethane/hexane) to isolate the product .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- GHS Classification : Based on analogs (e.g., 5-Amino-2-chloro-3-methylpyridine), anticipate acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. How can the molecular structure be confirmed experimentally?

- Analytical Techniques :

- X-ray crystallography : Use SHELXL for refinement. Note intramolecular N–H⋯Cl/I interactions and Cl⋯I halogen bonding, as observed in related pyridines .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogs. For example, pyridine-H protons resonate at δ 6.6–8.0 ppm, while NH₂ groups appear as singlets near δ 5.0 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or I substituents) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural refinement be resolved?

- Strategies :

- Twinning Analysis : Use SHELXD/SHELXE to detect twinning in diffraction data. Adjust HKLF 5 format instructions for intensity integration .

- Hydrogen Bonding : Validate N–H⋯N interactions (2.8–3.0 Å) and Cl⋯I contacts (3.2–3.5 Å) against similar structures (e.g., 3-Chloropyridin-2-amine) to resolve disorder .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric consistency .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of Cl/I substituents on aromatic ring charge distribution .

- Molecular Docking : Simulate binding to enzymes (e.g., p38 MAP kinase) using AutoDock Vina. Focus on halogen-bonding interactions between iodine and protein residues .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How can reaction conditions be optimized for introducing the iodine substituent?

- Experimental Design :

- Catalyst Screening : Test Pd(OAc)₂, CuI, or NiCl₂ in Ullmann-type couplings. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reactivity and solubility .

- Kinetic Studies : Use HPLC to track iodination efficiency at varying temperatures (50–100°C) and reagent ratios (1:1 to 1:3 substrate/I₂) .

Q. What degradation products form under acidic conditions, and how are they characterized?

- Degradation Pathways :

- Hydrolysis : In 1M HCl, the amine group may protonate, leading to ring-opening or dehalogenation. Monitor via LC-MS for m/z shifts (e.g., loss of Cl, Δm/z = -35) .

- Stability Testing : Accelerated studies (40°C/75% RH) over 14 days. Compare with analogs like 6-Chloro-3-iodopyridin-2-amine to identify common degradation motifs .

Q. How can low yields in amination steps be addressed?

- Troubleshooting :

- Catalyst Optimization : Replace traditional Pd/C with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C–N coupling at lower temperatures (80°C vs. 120°C) .

- Protecting Groups : Temporarily protect the amine with Boc groups to prevent side reactions during halogenation .

- In Situ Monitoring : Use FTIR to detect intermediate formation (e.g., NH stretching at 3300–3500 cm⁻¹) and adjust reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。